NVP-ADW742

Übersicht

Beschreibung

NVP-ADW742 ist ein potenter und selektiver Inhibitor der Insulin-like Growth Factor-I-Rezeptorkinase. Diese Verbindung hat ein signifikantes Potenzial gezeigt, das Wachstum von Krebszellen zu hemmen, indem sie den Insulin-like Growth Factor-I-Rezeptor-Signalweg gezielt angreift. Sie ist besonders wirksam bei kleinzelligen Lungenkrebszellen, wo sie die Empfindlichkeit dieser Zellen gegenüber Chemotherapie erhöht hat .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Pyrrolo[2,3-d]pyrimidin-Kernstruktur beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:

- Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns.

- Einführung der Phenylmethoxygruppe an der 5-Position.

- Addition der trans-3-(1-Pyrrolidinylmethyl)cyclobutylgruppe an der 7-Position.

- Schlussreinigung, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

- Verwendung von hochreinen Ausgangsmaterialien.

- Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren.

- Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: NVP-ADW742 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[2,3-d]pyrimidine core structure. The synthesis typically involves the following steps:

- Formation of the pyrrolo[2,3-d]pyrimidine core.

- Introduction of the phenylmethoxy group at the 5-position.

- Addition of the trans-3-(1-pyrrolidinylmethyl)cyclobutyl group at the 7-position.

- Final purification to achieve high purity.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Implementation of purification techniques such as recrystallization and chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NVP-ADW742 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten an bestimmten Positionen des Moleküls einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

NVP-ADW742 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Insulin-like Growth Factor-I-Rezeptor-Signalweg zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellwachstum, Apoptose und Signaltransduktion in verschiedenen Zelllinien.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs, insbesondere kleinzelligem Lungenkrebs, untersucht.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Wirkstoffforschung eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Insulin-like Growth Factor-I-Rezeptorkinase selektiv hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, einschließlich des Phosphatidylinositol-3-Kinase-Akt-Wegs, der für das Zellwachstum und das Überleben von entscheidender Bedeutung ist. Durch die Hemmung dieses Wegs induziert this compound die Apoptose und reduziert die Zellproliferation in Krebszellen. Darüber hinaus sensibilisiert es Krebszellen für Chemotherapie, indem es die zytotoxischen Wirkungen von Chemotherapeutika verstärkt .

Wirkmechanismus

NVP-ADW742 exerts its effects by selectively inhibiting the insulin-like growth factor-I receptor kinase. This inhibition blocks the downstream signaling pathways, including the phosphatidylinositol 3-kinase-Akt pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound induces apoptosis and reduces cell proliferation in cancer cells. Additionally, it sensitizes cancer cells to chemotherapy by enhancing the cytotoxic effects of chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

NVP-ADW742 ist einzigartig in seiner hohen Selektivität und Potenz für die Insulin-like Growth Factor-I-Rezeptorkinase. Zu ähnlichen Verbindungen gehören:

BMS-536924: Ein weiterer Insulin-like Growth Factor-I-Rezeptor-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

OSI-906: Ein dualer Inhibitor des Insulin-like Growth Factor-I-Rezeptors und des Insulinrezeptors, der in der Krebstherapie eingesetzt wird.

AEW541: Ein selektiver Insulin-like Growth Factor-I-Rezeptor-Inhibitor mit Anwendungen in der Onkologieforschung.

Im Vergleich zu diesen Verbindungen hat this compound in bestimmten Krebszelllinien eine überlegene Selektivität und Wirksamkeit gezeigt, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Biologische Aktivität

NVP-ADW742 is a selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) kinase, showing significant promise in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound operates primarily as an ATP-competitive inhibitor of IGF-1R with an IC50 value ranging from 0.1 to 0.2 μM . It has been shown to inhibit c-Kit kinase activity with an IC50 between 3 to 5 μM . The compound exhibits a synergistic effect when combined with other chemotherapeutic agents, particularly in small cell lung cancer (SCLC) cell lines, enhancing their sensitivity to treatments like etoposide and carboplatin .

Inhibition of Cell Growth

This compound has demonstrated the ability to significantly inhibit cell proliferation in various cancer cell lines. For instance, its combination with etoposide has been shown to enhance cytotoxicity in SCLC cell lines such as H526, H146, WBA, and H209 . The enhancement of sensitivity to chemotherapy correlates closely with the inhibition of PI3K-Akt activation, a critical pathway in cancer cell survival and proliferation .

Apoptosis Induction

The compound not only inhibits growth but also induces apoptosis. Studies have indicated that this compound treatment leads to increased apoptosis rates in various cancer models. For example, it was observed that this compound combined with temozolomide effectively induced apoptosis in Daoy cells, which are used in medulloblastoma research .

Small Cell Lung Cancer (SCLC)

In a study focusing on SCLC cell lines, this compound was found to synergistically enhance sensitivity to etoposide and carboplatin. The combination treatment resulted in a greater than 16-fold increase in efficacy compared to either agent alone . This effect was attributed to the complete inhibition of IGF-I-mediated expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Other Cancer Types

This compound has also been evaluated in colorectal cancer models (HT29 and SW480), where it was shown to increase apoptosis rates when combined with epidermal growth factor (EGF) stimulation . This suggests its potential utility across various tumor types beyond SCLC.

Data Summary

The following table summarizes key findings from studies involving this compound:

Eigenschaften

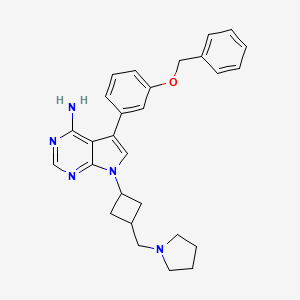

IUPAC Name |

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFLAQVDISHMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431367 | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-23-4 | |

| Record name | ADW-742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADW-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.